![molecular formula C22H20ClN5O3 B3400579 N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-4-ethoxybenzamide CAS No. 1040663-52-2](/img/structure/B3400579.png)

N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-4-ethoxybenzamide

Übersicht

Beschreibung

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities . Compounds with a similar structure have been shown to inhibit metabolic enzymes such as acetylcholinesterase I and II, and have potential applications in the treatment of diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .

Synthesis Analysis

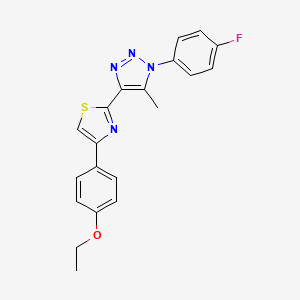

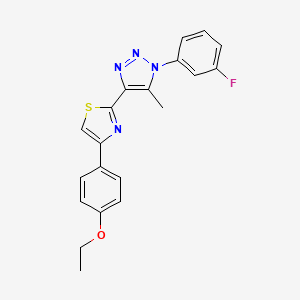

The synthesis of similar compounds involves the reaction of a 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazine with various hydrazones in the presence of iodobenzene diacetate . The crystal structure of these compounds is typically solved using direct methods such as SHELXS-97, and the refinement against F2 is carried out using SHELXL-18 .Molecular Structure Analysis

The molecular formula of the compound is C19H16ClN5OS . The InChI string, which provides a unique representation of the compound’s structure, is InChI=1S/C19H16ClN5OS/c1-2-17(26)21-13-9-7-12(8-10-13)16-11-27-19-23-22-18(25(19)24-16)14-5-3-4-6-15(14)20/h3-10H,2,11H2,1H3,(H,21,26) .Chemical Reactions Analysis

The compound, being a derivative of 1,2,4-triazole, is likely to participate in reactions typical of this class of compounds. For instance, the presence of the triazole ring can facilitate reactions with electrophiles due to the electron-rich nature of the ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 397.9 g/mol . It has a topological polar surface area of 97.5 Ų, indicating its polarity . The compound has a rotatable bond count of 4, suggesting some degree of flexibility in its structure .Wissenschaftliche Forschungsanwendungen

Green Chemistry

Triazoles have important applications in green chemistry. Nonconventional “green” sources for chemical reactions include microwave, mechanical mixing, visible light, and ultrasound . The synthesis of 1,2,3 and 1,2,4-triazole systems by means of classical and “green chemistry” conditions involving ultrasound chemistry and mechanochemistry is a focus of research .

Pharmaceutical Chemistry

Triazoles have significant applications in pharmaceutical chemistry. They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are developed as scaffolds that possess biological/pharmacophoric properties .

Antimicrobial Agents

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Inhibitors

The compound acts as an inhibitor for various proteins. It exhibits activities including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Various Disorders

These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Synthesis of Derivatives

A series of derivatives of the compound was designed, synthesized, and evaluated for their inhibition activities against five tumor cells and c-Met kinase in vitro .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O3/c1-2-30-16-9-7-15(8-10-16)22(29)24-13-14-31-20-12-11-19-25-26-21(28(19)27-20)17-5-3-4-6-18(17)23/h3-12H,2,13-14H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSNTQFQNBJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-4-ethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3400498.png)

![2-chloro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide](/img/structure/B3400506.png)

![4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400525.png)

![2,4-difluoro-N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide](/img/structure/B3400529.png)

![4-[(3-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400538.png)

![4-[(2-Chloro-4-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400563.png)

![3-chloro-N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide](/img/structure/B3400571.png)

![2-(4-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3400577.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B3400580.png)

![2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3400583.png)

![2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide](/img/structure/B3400591.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3400594.png)